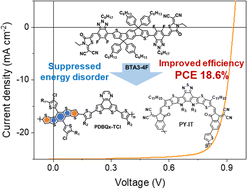Suppression of energy disorder by incorporating a small-molecule acceptor into binary all-polymer solar cells†
Energy & Environmental Science Pub Date: 2023-10-19 DOI: 10.1039/D3EE02700G
Abstract
Organic photovoltaic cells based on disordered materials suffer significant energy losses that limit the power conversion efficiencies (PCEs). For all-polymer solar cells (all-PSCs), the complicated blend morphology caused by the high probability of chain entanglement will exacerbate this situation. Here, we designed an alternating copolymer donor, PDBQx-TCl, based on dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene and dithieno[3,2-f:2′,3′-h]quinoxaline units and studied its application in all-PSCs. By blending with the polymer acceptor PY-IT, the device obtained a moderate PCE of 16.8%. We then incorporated a small-molecule acceptor, BTA3-4F, into the PDBQx-TCl:PY-IT blend, which not only tuned the optical absorption and aligned energy levels but also suppressed the energy disorder by optimizing the blend morphology. As a result, the ternary device recorded an outstanding PCE of 18.6%, which is much higher than the binary all-PSC. This work demonstrates that suppressing energy disorder by adding small molecules into binary all-PSCs is a feasible approach to improve photovoltaic performance.


Recommended Literature
- [1] Determination of total phosphorus in soil and sludge by an effective headspace gas chromatographic method
- [2] Temperature- and pressure-dependent studies of niccolite-type formate frameworks of [NH3(CH2)4NH3][M2(HCOO)6] (M = Zn, Co, Fe)†
- [3] Water-soluble polyglycerol-dendronized poly(norbornene)s with functional side-chains†
- [4] One-step synthesis of trimetallic Pt–Pd–Ru nanodendrites as highly active electrocatalysts†
- [5] A sustainable viscosity-sensitive isoliquiritigenin-based molecular sensor for liquid food safety inspection†
- [6] Deoxygenative arylation of secondary amides by merging iridium catalysis with electrochemical radical cross-coupling†
- [7] Vault, viral, and virus-like nanoparticles for targeted cancer therapy
- [8] Back cover
- [9] Front cover
- [10] Tween20 surfactant effect on the electrocatalytic performance of porous carbon micro-spheres supported MnO2










